molecular formula C9H15NO4 B1620548 Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate CAS No. 303010-19-7

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate

Cat. No.: B1620548
CAS No.: 303010-19-7
M. Wt: 201.22 g/mol
InChI Key: YSQYWGVKZBROFD-UHFFFAOYSA-N
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Description

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate is an organic compound with the molecular formula C9H15NO4 It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of a methoxymethyl group and an ester functional group

Mechanism of Action

Pharmacokinetics

The compound has a predicted boiling point of 3393±70 °C and a density of 1101±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate’s action are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Biochemical Analysis

Cellular Effects

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its potential therapeutic applications and its role in cellular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant biological effects. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for designing experiments and interpreting results in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base, such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as distillation and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.

    Reduction: Formation of 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetate.

    Substitution: Formation of derivatives with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

  • Methyl 2-[3-(hydroxymethyl)-5-oxo-2-pyrrolidinyl]acetate
  • Methyl 2-[3-(ethoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
  • Methyl 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetate

Comparison:

  • Methyl 2-[3-(hydroxymethyl)-5-oxo-2-pyrrolidinyl]acetate: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its solubility and reactivity.
  • Methyl 2-[3-(ethoxymethyl)-5-oxo-2-pyrrolidinyl]acetate: The ethoxymethyl group provides different steric and electronic properties compared to the methoxymethyl group, potentially altering its biological activity.
  • Methyl 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetate: The presence of a hydroxyl group in the pyrrolidine ring can influence the compound’s hydrogen bonding interactions and overall stability.

Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQYWGVKZBROFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(=O)NC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383498
Record name methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303010-19-7
Record name methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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